(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone
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Overview
Description
The compound (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone is a complex organic molecule featuring multiple functional groups, including hydroxyl, sulfonyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazinyl intermediate: This involves the reaction of piperazine with a sulfonyl chloride to form the piperazinyl sulfonyl intermediate.
Hydroxypropoxyphenyl intermediate: The next step involves the reaction of a phenol derivative with an epoxide to introduce the hydroxypropoxy group.
Coupling reaction: The final step involves coupling the piperazinyl sulfonyl intermediate with the hydroxypropoxyphenyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of sulfonyl and piperazinyl groups with biological targets.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazinyl and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone: can be compared with other compounds that have similar functional groups. Some similar compounds include:
This compound analogs: These compounds have slight modifications in the functional groups, which can affect their chemical and biological properties.
Piperazinyl sulfonyl derivatives: These compounds share the piperazinyl sulfonyl group and may have similar biological activities.
Hydroxypropoxyphenyl derivatives: These compounds share the hydroxypropoxyphenyl group and can be used to study the effects of this functional group on biological activity.
Properties
IUPAC Name |
[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c29-23(19-26-15-17-28(18-16-26)34(31,32)27-13-5-2-6-14-27)20-33-24-11-9-22(10-12-24)25(30)21-7-3-1-4-8-21/h1,3-4,7-12,23,29H,2,5-6,13-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNOEQJECMPQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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